molecular formula C14H11NO2 B14119838 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione CAS No. 6312-20-5

1-Phenyl-3-(4-pyridinyl)-1,3-propanedione

Cat. No.: B14119838
CAS No.: 6312-20-5
M. Wt: 225.24 g/mol
InChI Key: ALJURYJXCXVZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-pyridinyl)-1,3-propanedione is an organic compound characterized by a phenyl group and a pyridinyl group attached to a propanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridinyl rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

1-Phenyl-3-(4-pyridinyl)-1,3-propanedione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-pyridinyl)-1,3-propanedione
  • 1-Phenyl-3-(3-pyridinyl)-1,3-propanedione
  • 1-Phenyl-3-(4-pyridinyl)-1,3-butanedione

Uniqueness: 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. The 4-pyridinyl position allows for specific interactions with biological targets that are distinct from those of its isomers.

Properties

CAS No.

6312-20-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenyl-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C14H11NO2/c16-13(11-4-2-1-3-5-11)10-14(17)12-6-8-15-9-7-12/h1-9H,10H2

InChI Key

ALJURYJXCXVZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.